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Compound of Interest

Compound Name:
Methyl 4-chloro-7-

methoxyquinoline-2-carboxylate

CAS No.: 1133115-50-0

Cat. No.: B1421307

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. Among its many derivatives, those bearing a methoxy group at

the 7-position have garnered significant interest due to their diverse and potent biological

activities. This guide provides an in-depth comparison of the structure-activity relationships

(SAR) of 7-methoxyquinoline derivatives across key therapeutic areas: anticancer, antimalarial,

and antimicrobial. We will explore how subtle modifications to this privileged scaffold influence

biological efficacy, supported by experimental data and detailed protocols to empower your

research and development endeavors.

The 7-Methoxyquinoline Scaffold: A Privileged
Structure
The 7-methoxyquinoline core, a bicyclic aromatic heterocycle, offers a versatile platform for

drug design. The methoxy group at the 7-position can significantly influence the molecule's

physicochemical properties, including its lipophilicity, and electronic distribution. These
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characteristics, in turn, dictate how the molecule interacts with biological targets, affecting its

absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic

efficacy. The exploration of SAR in this class of compounds is crucial for optimizing potency,

selectivity, and safety.

Anticancer Activity: Targeting Proliferation and
Survival
Numerous 7-methoxyquinoline derivatives have demonstrated potent anticancer activity

through various mechanisms, including the inhibition of critical enzymes like protein kinases

and topoisomerases, as well as the disruption of tubulin polymerization.[1]

Structure-Activity Relationship Insights
The anticancer potency of 7-methoxyquinoline derivatives is highly dependent on the nature

and position of substituents on the quinoline ring and any appended functionalities.

Substitution at the 4-position: The introduction of an amino group at the 4-position is a

common strategy to enhance anticancer activity. Further substitution on this amino group

with various aryl or heteroaryl moieties can significantly modulate potency. For instance, in a

series of 4-anilinoquinoline derivatives, the presence of electron-withdrawing or -donating

groups on the aniline ring can fine-tune the interaction with the hydrophobic pocket of target

kinases like the Epidermal Growth Factor Receptor (EGFR).[2]

Modifications on the Quinoline Core: While the 7-methoxy group is a key feature, additional

substitutions on the quinoline ring can further enhance activity. For example, the introduction

of a fluorine atom can alter the electronic properties and metabolic stability of the compound.

[2]

Hybrid Molecules: The conjugation of the 7-methoxyquinoline scaffold with other

pharmacophores, such as chalcones, has yielded hybrid compounds with potent

antiproliferative activity against various cancer cell lines.[3]

Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 7-

methoxyquinoline derivatives against various cancer cell lines.
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Compound ID
R (Substitution
at C4-amino)

Cancer Cell
Line

IC50 (µM) Reference

1f
3-chloro-4-

fluorophenyl
HeLa 10.18 [2]

BGC823 8.32 [2]

2i

4-(3-

chlorobenzyloxy)

phenyl

HeLa 7.15 [2]

BGC823 4.65 [2]

12e Chalcone moiety MGC-803 1.38 [3]

HCT-116 5.34 [3]

MCF-7 5.21 [3]

Mechanism of Action: EGFR Signaling Pathway
Inhibition
A prominent mechanism of action for many anticancer 4-anilino-7-methoxyquinoline derivatives

is the inhibition of the EGFR signaling pathway.[2] EGFR is a receptor tyrosine kinase that,

upon activation by its ligands, triggers a cascade of downstream signaling events that promote

cell proliferation, survival, and metastasis.[4] These quinoline derivatives act as ATP-

competitive inhibitors, binding to the kinase domain of EGFR and preventing its

autophosphorylation, thereby blocking downstream signaling.[2]
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Caption: Inhibition of the EGFR signaling pathway by a 7-methoxyquinoline derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT
Assay)
This protocol outlines the determination of the cytotoxic effects of 7-methoxyquinoline

derivatives on cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of

5,000-10,000 cells per well and incubate for 24 hours.[5]

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

Replace the existing medium with 100 µL of the medium containing the test compounds at

various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a

known anticancer drug).[5]

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

[5]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.[5]

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[5]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The

IC50 value is determined from the dose-response curve.[6]

Antimalarial Activity: Combating a Global Health
Threat
Quinoline-based drugs, such as chloroquine, have been pivotal in the fight against malaria.

However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the
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development of new antimalarial agents. 7-Methoxyquinoline derivatives have shown promise

in this area.

Structure-Activity Relationship Insights
The antiplasmodial activity of 7-methoxyquinoline derivatives is critically influenced by the side

chain attached at the 4-position.

Diaminoalkane Side Chain: The length and nature of the diaminoalkane side chain at the 4-

position are crucial for activity against both chloroquine-susceptible and -resistant strains.

Variations in the linker length and the terminal amino group substituents can significantly

impact potency.[7]

Hybrid Molecules: Conjugating the 7-methoxyquinoline scaffold with other antimalarial

pharmacophores, such as trioxanes or ferrocene, has been explored as a strategy to

overcome drug resistance.

Comparative Antimalarial Activity Data
The following table presents the in vitro antiplasmodial activity of selected 4-aminoquinoline

derivatives against P. falciparum.

Compound
ID

7-
Substituent

Side Chain
at C4

P.
falciparum
Strain

IC50 (µM) Reference

Chloroquine Cl
-HNCH(CH₃)

(CH₂)₃NEt₂
D6 (sensitive) 0.012

W2

(resistant)
0.150

Compound

91
Cl

Iminobenzald

ehyde

derivative

W2

(resistant)
0.172 [7]

Compound

30
Cl

Propane-1,3-

diamine

derivative

NF54

(sensitive)
0.10 [7]
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Experimental Protocol: In Vitro Antimalarial Assay
(SYBR Green I-based Assay)
This protocol describes a common method for evaluating the in vitro antimalarial activity of

compounds.[1][8][9]

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains)

in human erythrocytes at a defined parasitemia and hematocrit.[1]

Drug Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard

culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[3]

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by

adding a lysis buffer containing SYBR Green I dye.[8]

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with

excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth

inhibition against the log of the drug concentration.
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Caption: Workflow for the in vitro antimalarial SYBR Green I-based assay.

Antimicrobial Activity: A New Frontier
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The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics.

7-Methoxyquinoline derivatives have demonstrated promising activity against a range of

bacterial and fungal pathogens.[10]

Structure-Activity Relationship Insights
The antimicrobial efficacy of 7-methoxyquinoline derivatives is significantly influenced by the

substituents at the 4-position.

Sulfonamide Moiety: The introduction of a sulfonamide group at the 4-amino position has

been shown to confer potent antimicrobial and antibiofilm activities. The nature of the

substituent on the sulfonamide nitrogen can further modulate the activity spectrum.[10] For

instance, a derivative bearing a sulfamethazine moiety exhibited strong activity against E.

coli.[10]

Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

representative 7-methoxyquinoline derivatives against various microbial strains.

Compound ID
R (Substitution
at C4-amino)

Microorganism MIC (µg/mL) Reference

3l

N-(pyrimidin-2-

yl)benzenesulfon

amide

E. coli 7.812 [10]

C. albicans 31.125

3d

N-(pyridin-2-

yl)benzenesulfon

amide

E. coli 31.25 [8]

3c

N-(thiazol-2-

yl)benzenesulfon

amide

E. coli 62.50 [8]
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Experimental Protocol: Broth Microdilution Assay for
MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 7-

methoxyquinoline derivatives.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E.

coli, S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵

CFU/mL.

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium

in a 96-well microtiter plate.

Inoculation: Add the standardized microbial suspension to each well.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Conclusion
The 7-methoxyquinoline scaffold represents a highly versatile and privileged structure in

medicinal chemistry. The extensive research into its derivatives has revealed potent anticancer,

antimalarial, and antimicrobial activities. The structure-activity relationships highlighted in this

guide underscore the critical role of substituent patterns in modulating biological efficacy. By

understanding these relationships and utilizing the provided experimental protocols,

researchers can rationally design and synthesize novel 7-methoxyquinoline derivatives with

improved therapeutic potential. Further exploration of this chemical space holds great promise

for the development of next-generation therapies to address pressing global health challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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